
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as FPA-124, is a small molecule compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide involves the inhibition of the JAK/STAT signaling pathway, which is involved in various cellular processes, including inflammation, cell growth, and differentiation. This compound specifically targets the JAK3 enzyme, which is primarily expressed in immune cells, and inhibits its activity, leading to a decrease in cytokine production and immune cell activation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including a decrease in pro-inflammatory cytokine production, a decrease in neuroinflammation, an improvement in cognitive function, and an inhibition of cancer cell growth and proliferation. This compound has also been shown to have a good safety profile, with no significant side effects observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide in lab experiments is its specificity for the JAK3 enzyme, which allows for a more targeted approach in studying the JAK/STAT signaling pathway. However, one limitation of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy and broaden its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide involves several steps, including the reaction of furfural with hydrazine hydrate to produce furfural hydrazine, which is then reacted with 1-(bromomethyl)-2-(furan-2-yl)ethanone to form 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 3-bromo-thiophene-2-carboxylic acid to produce this compound.
Applications De Recherche Scientifique
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and cancer. In multiple sclerosis, this compound has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of microglia, leading to a decrease in neuroinflammation. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(9-12-4-8-21-11-12)16-10-13(14-3-1-7-20-14)18-6-2-5-17-18/h1-8,11,13H,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQISXZLDSOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)CC2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902201.png)
![8-(azepan-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2902202.png)
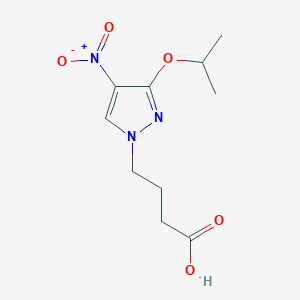
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2902204.png)
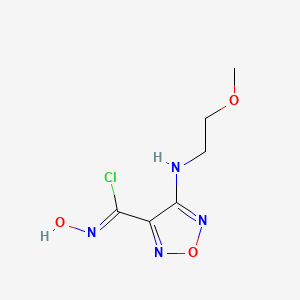
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2902208.png)
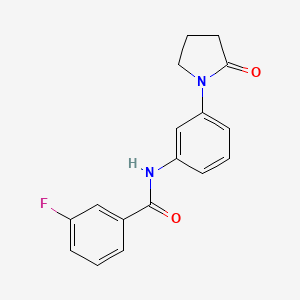

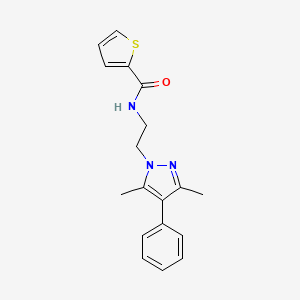
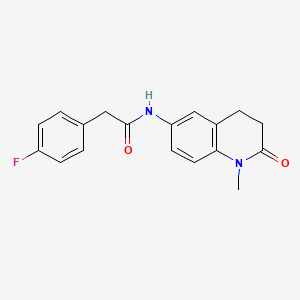

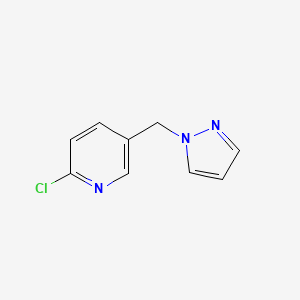
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile](/img/structure/B2902223.png)
![3-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B2902224.png)